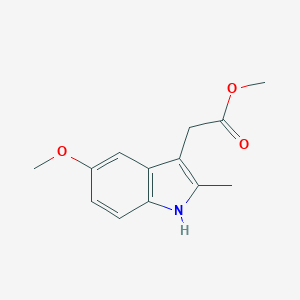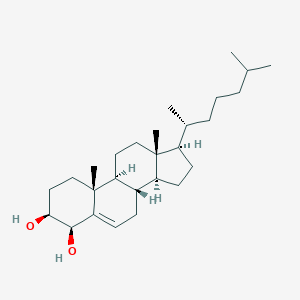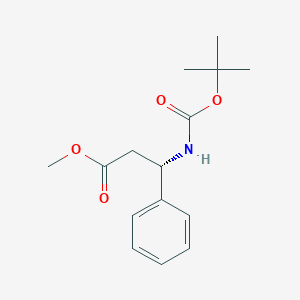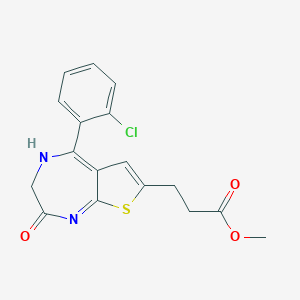
Methyl-2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetat
Übersicht
Beschreibung
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, or MMIA, is an indole-containing compound derived from the essential oil of the plant Ocimum sanctum, commonly known as holy basil or tulsi. MMIA is a natural product with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. MMIA has been studied extensively in laboratory experiments and animal models, and is being investigated for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Rolle in der Synthese von Indol-Derivaten
Indol-Derivate sind bedeutende heterocyclische Systeme in Naturprodukten und Medikamenten. Sie spielen eine entscheidende Rolle in der Zellbiologie. Diese Verbindung wird in der Synthese von Indol-Derivaten verwendet, die in den letzten Jahren aufgrund ihrer Wirksamkeit bei der Behandlung von Krebszellen, Mikroben und verschiedenen Erkrankungen des menschlichen Körpers zunehmend an Bedeutung gewonnen haben .
Anti-inflammatorische und analgetische Aktivität
Einige Derivate dieser Verbindung haben eine signifikante anti-inflammatorische Aktivität im Vergleich zu dem Referenzmedikament Indomethacin gezeigt. Sie haben auch eine analgetische Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Schmerzbehandlung macht .
Cyclooxygenase-Hemmung
Es wurde festgestellt, dass bestimmte Derivate dieser Verbindung die Cyclooxygenase (COX), insbesondere COX-2, hemmen. Dies macht sie zu potenziellen Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten, die weniger wahrscheinlich Magen-Darm-Nebenwirkungen verursachen .
Rolle in der organischen Synthese
Diese Verbindung wird als Reaktant in verschiedenen organischen Synthesen eingesetzt, darunter die Herstellung von Indolylchinoxalinen durch Kondensationsreaktionen, die Herstellung von Alkylindolen durch Ir-katalysierte reduktive Alkylierung, Arylierungsreaktionen unter Verwendung eines Palladium(II)acetat-Katalysators, enantioselektive Friedel-Crafts-Alkylierung und stereoselektive Synthese von Cyclopentaindolonen über stereoselektive [3+2]-Cyclopentannulation .
Bindung an Humanes Serumalbumin
Das Pflanzenhormon Indol-3-essigsäure (IAA) und seine ringsubstituierten Derivate, einschließlich dieser Verbindung, haben in letzter Zeit als vielversprechende Prodrugs in der Krebstherapie Aufmerksamkeit erregt, da sie an Humanes Serumalbumin binden können
Zukünftige Richtungen
The future directions for the study of this compound could include further investigation into its chemical properties, potential applications, and safety profile. Additionally, more research could be conducted to explore its derivatives and their potential uses, such as the chemoprotective effects of MMINA .
Wirkmechanismus
Target of Action
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, also known as Methyl 5-methoxy-2-methyl-1H-indole-3-acetate, is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . They are important types of molecules in cell biology and play a significant role in the treatment of various disorders .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they can interact with and influence a wide range of biochemical pathways.
Pharmacokinetics
The physiochemical properties of similar indole derivatives suggest that they could have good drug-like properties .
Result of Action
Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Action Environment
The action, efficacy, and stability of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate can be influenced by various environmental factors. For instance, it is known that the compound is a plant growth regulator and plays a role in plant growth and development . This suggests that its action could be influenced by factors such as light, temperature, and the presence of other plant hormones.
Eigenschaften
IUPAC Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNCKSXPPDNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226782 | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7588-36-5 | |
| Record name | 5-Methoxy-2-methylindole-3-acetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7588-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007588365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28686.png)




![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B28708.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)
